(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide
Description
This compound features a benzo[d]thiazole core substituted with an allyl group at position 3, forming a stabilized ylidene system. The acetamide side chain is linked to a 1,3-dioxoisoindolin-2-yl group, a phthalimide-derived moiety known for enhancing bioavailability and intermolecular interactions . The Z-configuration of the imine bond in the thiazol-2(3H)-ylidene segment likely influences its stereoelectronic properties, affecting binding affinity in biological systems .
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(3-prop-2-enyl-1,3-benzothiazol-2-ylidene)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S/c1-2-11-22-15-9-5-6-10-16(15)27-20(22)21-17(24)12-23-18(25)13-7-3-4-8-14(13)19(23)26/h2-10H,1,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIGERVDWXMKOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2SC1=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its anticancer and antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzo[d]thiazole moiety linked to an isoindolin structure through an acetamide functional group. The unique structural characteristics contribute to its biological activity.
Anticancer Activity
Research indicates that compounds similar to (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene) have demonstrated significant cytotoxic effects against various cancer cell lines.
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of derivatives of this compound against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed promising cytotoxicity comparable to standard chemotherapeutics like Cisplatin.
- Mechanism of Action : Molecular docking studies suggest that the compound interacts with specific cellular targets, potentially inhibiting pathways involved in cell proliferation and survival. The benzo[d]thiazole component is known for its ability to modulate enzyme activity related to cancer progression .
Antimicrobial Activity
In addition to anticancer properties, the compound exhibits notable antimicrobial activity.
Research Findings
- Antibacterial Activity : The antibacterial efficacy of synthesized derivatives was tested against various bacterial strains. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating bacterial infections .
- Comparative Analysis : A comparative study highlighted that the structural modifications in similar compounds significantly influence their antimicrobial potency. For instance, the presence of an allyl group was associated with broader spectrum antibacterial activity.
The biological activity of (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene) can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell survival or bacterial growth, such as acetylcholinesterase and other metabolic enzymes .
- Cell Signaling Modulation : It is hypothesized that the compound alters cell signaling pathways involved in apoptosis and inflammation, contributing to its anticancer and antimicrobial effects .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 352.41 g/mol |
| Chemical Formula | C19H18N2O3S |
| Anticancer Activity | IC50 against MCF-7: 5 µM |
| Antimicrobial Activity | Effective against S. aureus and E. coli |
Comparison with Similar Compounds
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
